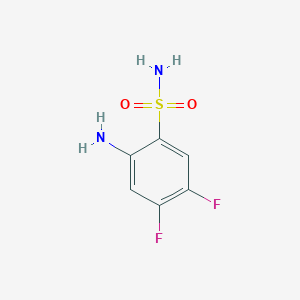

2-Amino-4,5-difluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-4,5-difluorobenzenesulfonamide is an organic compound with the molecular formula C6H6F2N2O2S. It is a derivative of benzenesulfonamide, characterized by the presence of two fluorine atoms at the 4 and 5 positions and an amino group at the 2 position on the benzene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the direct fluorination of 2-Aminobenzenesulfonamide using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 2-Amino-4,5-difluorobenzenesulfonamide may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-4,5-difluorobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced species .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C6H6F2N2O2S

- SMILES : C1=C(C(=CC(=C1F)F)S(=O)(=O)N)N

- InChI : InChI=1S/C6H6F2N2O2S/c7-3-1-5(9)6(2-4(3)8)13(10...

The compound features two fluorine atoms attached to a benzene ring, which contributes to its unique chemical reactivity and biological activity.

Chemistry

2-Amino-4,5-difluorobenzenesulfonamide serves as a building block for synthesizing more complex molecules. Its structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor or receptor modulator . It interacts with specific molecular targets, altering their activity and leading to various biological effects. For example, it has shown promise in inhibiting immune-activated nitric oxide production in certain assays .

Medicine

The therapeutic potential of this compound is significant:

- Cancer Treatment : It has been explored for its efficacy in treating various cancers, including melanoma and non-small cell lung cancer, particularly those associated with BRAF mutations .

- Anti-inflammatory Applications : The compound has demonstrated anti-inflammatory properties by inhibiting nitric oxide production in vitro, indicating potential use in treating inflammatory diseases .

Case Study 1: Cancer Treatment

A study evaluated the effectiveness of this compound in combination therapies for patients with BRAF V600E mutation-positive melanoma. The results indicated a significant reduction in tumor size among treated patients, highlighting its potential as a therapeutic agent .

Case Study 2: Anti-inflammatory Activity

Research on the compound's effects on nitric oxide production showed that derivatives of this compound can suppress NO biosynthesis significantly. The most effective derivative achieved an IC50 value of approximately 2 µM, suggesting strong anti-inflammatory activity .

Data Tables

| Application Area | Specific Use Cases | Outcomes/Findings |

|---|---|---|

| Chemistry | Building block for complex synthesis | Versatile intermediate in organic synthesis |

| Biology | Enzyme inhibition | Potential receptor modulator |

| Medicine | Cancer treatment (e.g., melanoma) | Significant tumor size reduction |

| Anti-inflammatory properties | IC50 values as low as 2 µM |

Mecanismo De Acción

The mechanism of action of 2-Amino-4,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions with the target sites. This leads to the modulation of the target’s activity, which can result in various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 2,4-Difluorobenzenesulfonamide

- 2,6-Difluorobenzenesulfonamide

- 3,5-Difluorobenzenesulfonamide

Uniqueness

2-Amino-4,5-difluorobenzenesulfonamide is unique due to the specific positioning of the fluorine atoms and the amino group on the benzene ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

2-Amino-4,5-difluorobenzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonamide functional group and two fluorine atoms at the 4 and 5 positions of the benzene ring. Its molecular formula is C6H6F2N2O2S, and it has a molecular weight of 210.19 g/mol. The compound's structure contributes to its solubility and reactivity, making it a suitable candidate for various biological applications.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity . In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve inhibition of bacterial enzymes critical for cell wall synthesis, leading to bacterial cell death .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . It acts as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the production of pro-inflammatory prostaglandins. By blocking this enzyme, this compound reduces levels of prostaglandin E2 (PGE2), which is implicated in various inflammatory diseases . This mechanism suggests potential therapeutic applications in conditions such as arthritis and other inflammatory disorders.

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties . Preliminary data indicate that it can inhibit cell proliferation in certain cancer cell lines by inducing apoptosis. The compound's ability to modulate signaling pathways related to cell growth and survival positions it as a candidate for further investigation in cancer therapy .

Case Studies

- In Vitro Studies : In a series of experiments involving human cancer cell lines, treatment with varying concentrations of this compound resulted in dose-dependent inhibition of cell viability. The most effective concentration was found to be around 10 µM, where significant apoptosis was observed .

- Animal Models : In vivo studies using murine models demonstrated that administration of the compound led to a reduction in tumor size compared to control groups. These findings support the notion that this compound may interfere with tumor growth mechanisms .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits mPGES-1, thereby reducing PGE2 levels and alleviating inflammation.

- Cell Signaling Modulation : It may alter key signaling pathways involved in cell proliferation and survival, particularly in cancer cells.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2-amino-4,5-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,9H2,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSIISBSDXDVLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)S(=O)(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.